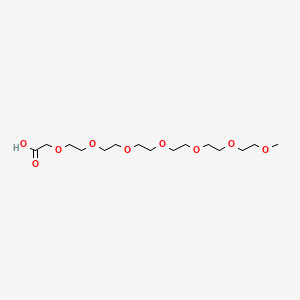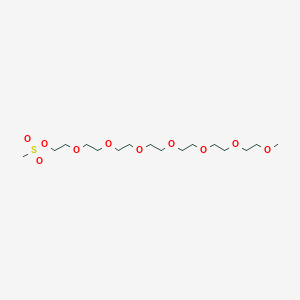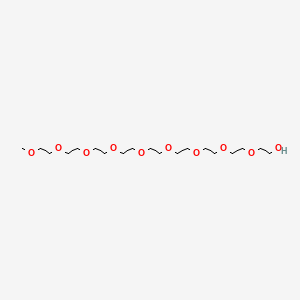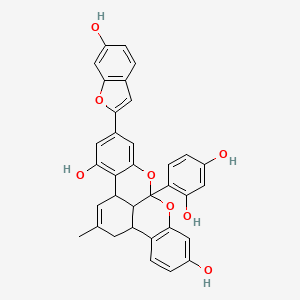
桑黄呋喃 G
描述
Mulberrofuran G is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
科学研究应用
Mulberrofuran G has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Mulberrofuran G, also known as 1-(2,4-Dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol, primarily targets the SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain (RBD) and the Human Angiotensin-Converting Enzyme 2 (ACE2) Receptor . These targets play a crucial role in the initial stage of SARS-CoV-2 infection .
Mode of Action
Mulberrofuran G interacts with its targets by blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor . This interaction is crucial for the virus to penetrate human cells . By blocking this interaction, Mulberrofuran G effectively inhibits the entry of SARS-CoV-2 into cells .
Biochemical Pathways
The primary biochemical pathway affected by Mulberrofuran G is the SARS-CoV-2 life cycle, specifically the virus’s ability to penetrate human cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, Mulberrofuran G disrupts the virus’s ability to infect cells . This leads to a reduction in viral replication and transmission .
Pharmacokinetics
This suggests that Mulberrofuran G may have promising drug-likeness properties .
Result of Action
The molecular and cellular effects of Mulberrofuran G’s action include the inhibition of SARS-CoV-2 entry into cells . By blocking the interaction between the SARS-CoV-2 Spike Protein S1 RBD and the Human ACE2 Receptor, Mulberrofuran G prevents the virus from infecting cells, thereby potentially reducing the severity and spread of COVID-19 .
Action Environment
The action of Mulberrofuran G can be influenced by various environmental factors. While specific studies on this aspect are limited, it’s important to note that natural products like Mulberrofuran G are a potential source of molecules with therapeutic effects against COVID-19
生化分析
Biochemical Properties
Mulberrofuran G has been found to interact with various enzymes and proteins. It has been studied for its antihepatitis B, antioxidant, neuroprotective, and antityrosinase activities . It has also been investigated for its potential as an inhibitor of the spike protein and 3C-like protease (3CLpro) inhibitor .
Cellular Effects
Mulberrofuran G has shown significant effects on various types of cells and cellular processes. It has been found to inhibit the proliferation, invasion, and migration of both A549 and NCI-H226 cells . Moreover, it has been shown to effectively block the interaction between the spike S1 receptor-binding domain (RBD) protein and the angiotensin-converting enzyme 2 (ACE2) receptor, which is the initial stage of the SARS-CoV-2 infection .
Molecular Mechanism
Mulberrofuran G exerts its effects at the molecular level through various mechanisms. It has been found to have high affinity for both the spike S1 RBD and ACE2 receptor proteins, effectively blocking their molecular binding . This suggests that Mulberrofuran G could hamper SARS-CoV-2 entry into the cells by interfering with the spike:ACE2 interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, Mulberrofuran G has shown changes in its effects over time. For instance, it has been found to significantly inhibit the interaction between spike S1 RBD and ACE2 at concentrations below 50 μM .
Metabolic Pathways
Mulberrofuran G is involved in various metabolic pathways. It is a unique phenolic natural product biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mulberrofuran G typically involves multiple steps, including the formation of the benzofuran ring and the subsequent attachment of the dihydroxyphenyl group. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Mulberrofuran G undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
相似化合物的比较
Similar Compounds
Flavanones: These compounds share a similar benzopyran skeleton and exhibit comparable biological activities.
Isoflavonoids: Structurally related to flavonoids, isoflavonoids also possess antioxidant and anti-inflammatory properties.
Uniqueness
Mulberrofuran G is unique due to its complex structure, which includes multiple hydroxyl groups and a benzofuran ring. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .
属性
CAS 编号 |
87085-00-5 |
|---|---|
分子式 |
C34H26O8 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
(1S,9S,13S,21R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol |
InChI |
InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34-/m1/s1 |
InChI 键 |
MJJWBJFYYRAYKU-JGSKXVKLSA-N |
SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
手性 SMILES |
CC1=C[C@H]2[C@H]3[C@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
规范 SMILES |
CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Mulberrofuran G; NSC 649229; NSC-649229; NSC649229 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mulberrofuran G inhibit lung cancer cell growth?
A1: Research indicates that Mulberrofuran G inhibits lung cancer cell proliferation, migration, and invasion by inactivating the JAK2/STAT3 signaling pathway. [, ] This pathway plays a crucial role in cell growth and survival, and its inhibition can suppress tumor development.
Q2: Does Mulberrofuran G affect protein expression in lung cancer cells?
A2: Yes, studies show that Mulberrofuran G influences the expression of several proteins involved in cell cycle regulation and metastasis. It downregulates the expression of p27, a cyclin-dependent kinase inhibitor, while upregulating CDK4 and MMP9, proteins associated with cell cycle progression and matrix degradation, respectively. [, ]
Q3: How does Mulberrofuran G exhibit neuroprotective effects?
A3: Research suggests Mulberrofuran G offers neuroprotection against ischemic injury by inhibiting NOX4-mediated reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress. [] By targeting these pathways, Mulberrofuran G may alleviate neuronal damage caused by ischemia.
Q4: Can Mulberrofuran G combat viral infections?
A4: Studies demonstrate Mulberrofuran G's potential antiviral activity, particularly against Herpes Simplex Virus (HSV). It was found to inhibit cellular adsorption and penetration of HSV-1 viral particles. It also reduced the expression of HSV-1 IE and L genes and decreased HSV-1 DNA synthesis. [] Furthermore, research suggests that Mulberrofuran G can prevent SARS-CoV-2 infection by blocking the interaction between the SARS-CoV-2 spike protein S1 receptor-binding domain and the human angiotensin-converting enzyme 2 (ACE2) receptor. [] This interaction is crucial for viral entry into host cells.
Q5: What is the molecular formula and weight of Mulberrofuran G?
A5: The molecular formula of Mulberrofuran G is C34H32O8, and its molecular weight is 568.61 g/mol. [, ]
Q6: Is there any available spectroscopic data for Mulberrofuran G?
A6: Yes, the structural characterization of Mulberrofuran G has been established using various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, functional groups, and connectivity.
Q7: How stable is Mulberrofuran G under different storage conditions?
A7: While specific studies on the stability of Mulberrofuran G under various conditions are limited within the provided research, it is generally recommended to store natural products like Mulberrofuran G in a cool, dry place, protected from light and air, to minimize potential degradation.
Q8: Does Mulberrofuran G exhibit any known catalytic activities?
A8: Based on the provided research, there is no direct evidence suggesting that Mulberrofuran G possesses significant catalytic properties. Its biological activities primarily stem from its ability to interact with specific enzymes and signaling pathways.
Q9: Have computational methods been employed to study Mulberrofuran G?
A9: Yes, computational chemistry techniques, particularly molecular docking studies, have been used to investigate the binding interactions of Mulberrofuran G with target proteins, such as tyrosinase, hMAO, and dopaminergic receptors. [, , , ] These studies help to understand the molecular mechanisms underlying the observed biological activities and to guide further structure-activity relationship (SAR) studies.
Q10: How do structural modifications of Mulberrofuran G affect its tyrosinase inhibitory activity?
A10: Research comparing Mulberrofuran G with other structurally similar benzofuran flavonoids, such as albanol B, revealed that the presence of the methyl cyclohexene ring moiety in Mulberrofuran G is crucial for its tyrosinase inhibitory activity. [] Modifications to this moiety could potentially alter the compound's binding affinity and inhibitory potency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


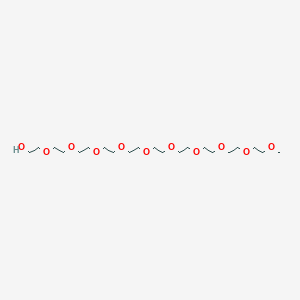

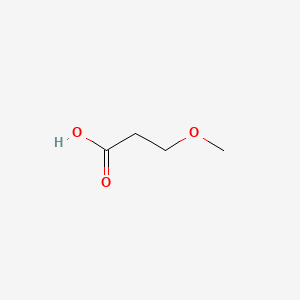

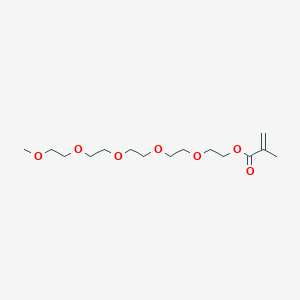


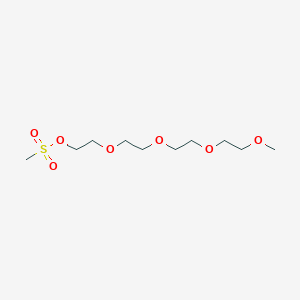
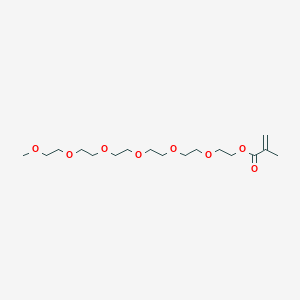
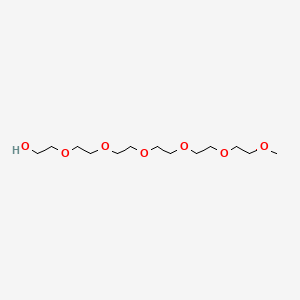
![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)
